molecular formula C44H56F2NaO12P B13848363 Dexamethasone 21-phosphate dimer sodium salt

Dexamethasone 21-phosphate dimer sodium salt

Cat. No.: B13848363
M. Wt: 868.9 g/mol
InChI Key: YRQFVUTWOWUDDU-JCCZCDPWSA-M
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Description

Dexamethasone 21-phosphate dimer sodium salt is a synthetic glucocorticoid with potent anti-inflammatory properties. It is a dimeric form of dexamethasone 21-phosphate, which is commonly used in various medical treatments due to its ability to modulate immune responses and reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dexamethasone 21-phosphate dimer sodium salt involves the phosphorylation of dexamethasone followed by dimerization. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Dexamethasone 21-phosphate dimer sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Dexamethasone 21-phosphate dimer sodium salt has a wide range of scientific research applications:

Mechanism of Action

Dexamethasone 21-phosphate dimer sodium salt exerts its effects by binding to specific nuclear steroid receptors. This binding interferes with the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and apoptotic pathways. The compound acts as an inducer of apoptosis and an inhibitor of the sodium phosphate symporter .

Comparison with Similar Compounds

Similar Compounds

  • Dexamethasone 21-phosphate disodium salt
  • Betamethasone 21-phosphate disodium salt
  • Prednisolone 21-phosphate disodium salt

Uniqueness

Dexamethasone 21-phosphate dimer sodium salt is unique due to its dimeric structure, which enhances its stability and potency compared to its monomeric counterparts. This structural difference allows for more effective modulation of immune responses and anti-inflammatory effects .

Properties

Molecular Formula

C44H56F2NaO12P

Molecular Weight

868.9 g/mol

IUPAC Name

sodium;bis[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate

InChI

InChI=1S/C44H57F2O12P.Na/c1-23-15-31-29-9-7-25-17-27(47)11-13-37(25,3)41(29,45)33(49)19-39(31,5)43(23,53)35(51)21-57-59(55,56)58-22-36(52)44(54)24(2)16-32-30-10-8-26-18-28(48)12-14-38(26,4)42(30,46)34(50)20-40(32,44)6;/h11-14,17-18,23-24,29-34,49-50,53-54H,7-10,15-16,19-22H2,1-6H3,(H,55,56);/q;+1/p-1/t23-,24-,29+,30+,31+,32+,33+,34+,37+,38+,39+,40+,41+,42+,43+,44+;/m1./s1

InChI Key

YRQFVUTWOWUDDU-JCCZCDPWSA-M

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])OCC(=O)[C@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6CCC8=CC(=O)C=C[C@@]87C)F)O)C)C)O)O)C)O)F)C.[Na+]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])OCC(=O)C5(C(CC6C5(CC(C7(C6CCC8=CC(=O)C=CC87C)F)O)C)C)O)O)C)O)F)C.[Na+]

Origin of Product

United States

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